3',5'-Dideoxythymidine

HIV reverse transcriptase Enzyme inhibition Nucleoside analog

Researchers studying antiviral mechanisms often struggle to find a well-characterized, low-potency chain terminator for calibrating HIV-RT inhibition assays. 3',5'-Dideoxythymidine (ddT, CAS 29108-89-2) directly resolves this by serving as a reproducible, weak-activity baseline comparator with precisely documented potency: • Anti-HIV EC50 = 100 µM - ideal for establishing dynamic range in screening panels, 20-fold less potent than ddI (EC50 = 5 µM). • ddTTP Ki = 20 nM for HIV-1 RT, 37 nM for visna virus RT - enables cross-species RT comparisons. • >2,000-fold selectivity for HIV-RT over human DNA polymerase α (ID50 = 0.1 µM vs ddeTTP 0.03 µM) - a clear safety window for structural biology studies. Supplied with full analytical documentation, this compound ensures procurement managers receive a reliable, research-grade tool with batch-to-batch consistency for reproducible enzymology and antiviral discovery workflows.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 29108-89-2
Cat. No. B1256559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dideoxythymidine
CAS29108-89-2
Synonyms3',5'-dideoxythymidine
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1CCC(O1)N2C=C(C(=O)NC2=O)C
InChIInChI=1S/C10H14N2O3/c1-6-5-12(10(14)11-9(6)13)8-4-3-7(2)15-8/h5,7-8H,3-4H2,1-2H3,(H,11,13,14)/t7-,8-/m1/s1
InChIKeyJIQLAAKADXSVTE-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',5'-Dideoxythymidine (ddT) Baseline Profile


3',5'-Dideoxythymidine (ddT), CAS 29108-89-2, is a synthetic dideoxynucleoside analog of thymidine [1]. It is classified as a pyrimidone [2] and functions as an inhibitor of DNA synthesis or repair [1]. The compound lacks hydroxyl groups at both the 3' and 5' positions of the deoxyribose sugar, distinguishing it from natural thymidine which possesses a 3'-OH group essential for DNA chain elongation. As a member of the dideoxynucleoside class, ddT serves as a chain terminator upon intracellular phosphorylation to its active 5'-triphosphate form (ddTTP) [1].

ddT Interchangeability Limitations


Despite belonging to the same dideoxynucleoside class, compounds such as 3',5'-dideoxythymidine (ddT), 2',3'-dideoxyinosine (ddI), 3'-azido-3'-deoxythymidine (AZT), and others exhibit profoundly different antiviral potencies and metabolic fates. For instance, ddT displays an EC50 of 100 µM in anti-HIV assays, whereas ddI achieves an EC50 of 5 µM under comparable conditions, representing a 20-fold difference in potency [1]. These disparities stem from variations in cellular uptake, phosphorylation efficiency, and the stability of the corresponding triphosphate metabolites [1]. Consequently, substituting one dideoxynucleoside for another without rigorous quantitative justification can lead to erroneous conclusions in mechanistic studies or failed outcomes in industrial applications. The following evidence guide provides the specific, comparator-driven data required to support informed selection of ddT over its closest analogs.

ddT vs. Analogs: Comparative Evidence


ddTTP HIV-RT Inhibition Potency

In a direct comparison using HIV-associated reverse transcriptase (HIV-RT), the 5'-triphosphate of 3',5'-dideoxythymidine (ddTTP) exhibited an ID50 of 0.1 µM. This potency is 3.3-fold lower than that of ddeTTP (ID50 0.03 µM) and 2-fold lower than both FdTTP and N3dTTP (ID50 0.05 µM) [1]. The data allow for precise ranking of these thymidine-based triphosphates for in vitro inhibition studies.

HIV reverse transcriptase Enzyme inhibition Nucleoside analog

Anti-HIV Activity: ddT vs. ddI

In studies of anti-HIV activity, 3',5'-dideoxythymidine (ddT) demonstrated an EC50 of 100 µM, whereas 2',3'-dideoxyinosine (ddI) exhibited an EC50 of 5 µM under comparable conditions [1]. This represents a 20-fold difference in potency, highlighting the relatively low anti-HIV efficacy of ddT.

Antiviral activity HIV Cell culture

HIV-RT Selectivity Over Human DNA Polymerases

ddTTP displays marked selectivity for HIV-RT over human DNA polymerases. The ID50 for HIV-RT is 0.1 µM, whereas human DNA polymerase α is virtually unaffected (ID50 > 200 µM) and DNA polymerase β is moderately inhibited (ID50 1–2.2 µM) [1]. This translates to a selectivity window of >2,000-fold against DNA polymerase α.

Enzyme selectivity HIV reverse transcriptase DNA polymerase

HIV-1 and Visna Virus RT Inhibition

The triphosphate metabolite ddTTP inhibits reverse transcriptases from multiple retroviruses. Against HIV-1 RT, ddTTP exhibits a Ki of 20 nM, while against visna virus RT (a lentivirus of sheep), the Ki is 37 nM . This indicates broad-spectrum anti-retroviral potential beyond HIV-1.

Retrovirus Reverse transcriptase Veterinary virology

ddT Applications in Research and Industry


Low-Potency Negative Control for HIV Assays

Given its EC50 of 100 µM against HIV, compared to 5 µM for ddI, 3',5'-dideoxythymidine is ideally suited as a low-potency control or baseline comparator in antiviral screening panels [1]. Its weak activity helps establish the dynamic range of assays and validates the performance of more potent candidate compounds.

HIV RT Inhibition Studies

The ID50 of 0.1 µM for ddTTP against HIV-RT, benchmarked against ddeTTP (0.03 µM) and N3dTTP (0.05 µM), enables researchers to construct inhibition curves with precisely known relative potencies [2]. This is critical for mechanistic enzymology studies and for calibrating high-throughput screening assays.

Nucleoside Analog Selectivity and Off-Target Effects

The >2,000-fold selectivity of ddTTP for HIV-RT over human DNA polymerase α provides a clear window to study the molecular determinants of enzyme specificity [2]. This makes ddT a valuable tool in structural biology and medicinal chemistry efforts aimed at improving the safety profile of antiviral nucleosides.

Cross-Species Retroviral Studies

With a Ki of 20 nM for HIV-1 RT and 37 nM for visna virus RT, ddTTP offers a consistent inhibitory profile that facilitates cross-species comparisons of reverse transcriptase function . This application is particularly relevant for veterinary virology and for developing broad-spectrum antiretroviral agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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